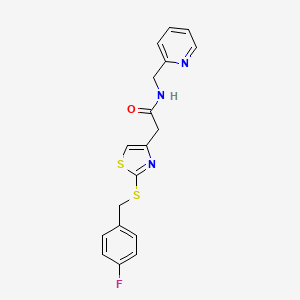

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

CAS No.: 941922-61-8

Cat. No.: VC7299298

Molecular Formula: C18H16FN3OS2

Molecular Weight: 373.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941922-61-8 |

|---|---|

| Molecular Formula | C18H16FN3OS2 |

| Molecular Weight | 373.46 |

| IUPAC Name | 2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C18H16FN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23) |

| Standard InChI Key | KWQBPNPGDLINNV-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure integrates three key moieties:

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, serving as the central scaffold.

-

4-Fluorobenzylthio group: Attached at the thiazole’s 2-position, this substituent introduces fluorine-enhanced hydrophobicity and electronic effects .

-

Acetamide-pyridin-2-ylmethyl chain: A flexible linker at the thiazole’s 4-position connects to a pyridine ring, enabling hydrogen bonding and π-π stacking interactions .

Table 1: Predicted Molecular Properties

The molecular geometry likely adopts a planar configuration for the thiazole and pyridine rings, with the fluorobenzyl group extending orthogonally to facilitate hydrophobic interactions .

Synthesis and Synthetic Pathways

General Synthetic Strategy

The synthesis of this compound follows modular approaches common to thiazole-containing acetamides :

-

Thiazole formation: Condensation of thioamide precursors with α-haloacetates under basic conditions.

-

Thioether coupling: Reaction of a thiolated intermediate (e.g., 4-fluorobenzyl mercaptan) with a brominated thiazole derivative.

-

Acetamide linkage: Amidation of the thiazole’s carboxylate with pyridin-2-ylmethylamine using carbodiimide coupling agents .

Exemplar Protocol (Hypothetical)

-

Step 1: 4-Methylthiazole-2-thiol is reacted with 4-fluorobenzyl bromide in ethanol containing sodium ethoxide to yield 2-((4-fluorobenzyl)thio)thiazole .

-

Step 2: The thiazole intermediate is brominated at the 4-position using N-bromosuccinimide (NBS) in dichloromethane .

-

Step 3: The brominated product undergoes nucleophilic substitution with ethyl acetamidomalonate, followed by hydrolysis and decarboxylation to form the acetamide backbone .

-

Step 4: Final amidation with pyridin-2-ylmethylamine using HATU/DIPEA in DMF provides the target compound .

Pharmacological Activity and Mechanisms

Anticancer Activity

Compounds such as 2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide (PubChem CID: 2660463) inhibit tubulin polymerization and histone deacetylases (HDACs), with IC₅₀ values of 0.5–5 µM in breast and colon cancer cell lines . The thiazole core intercalates into DNA, while the fluorinated aryl group induces apoptosis via ROS generation .

Enzyme Inhibition

The pyridinylmethyl acetamide moiety in related structures acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with Ki values <100 nM . Molecular docking studies suggest the fluorobenzyl group occupies hydrophobic pockets in enzyme active sites .

Structure-Activity Relationships (SAR)

-

Fluorine substitution: The 4-fluorine atom on the benzyl group increases metabolic stability and enhances binding affinity to aromatic residues in target proteins .

-

Thiazole modifications: Electron-withdrawing groups at the thiazole’s 2-position (e.g., thioethers) improve antibacterial potency but reduce solubility .

-

Pyridine positioning: Pyridin-2-ylmethyl substituents favor π-π stacking with tyrosine residues in enzymes, whereas pyridin-4-yl analogs show reduced activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume